molecular formula C25H26N2O4S B2395062 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 951506-12-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B2395062
CAS No.: 951506-12-0
M. Wt: 450.55
InChI Key: QXIHQQLLOLHUGK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a benzyl group at the 1-position and a sulfonamide moiety linked to a 5-ethyl-2-methoxybenzene ring.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-18-9-13-23(31-2)24(15-18)32(29,30)26-21-11-12-22-20(16-21)10-14-25(28)27(22)17-19-7-5-4-6-8-19/h4-9,11-13,15-16,26H,3,10,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHQQLLOLHUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the benzyl group and the sulfonamide moiety. Common reagents used in these reactions include benzyl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the sulfonamide group.

    Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary areas of interest for this compound is its potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, particularly enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit kinases, which play crucial roles in cellular signaling pathways related to cancer development.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The sulfonamide moiety enhances its ability to interact with bacterial enzymes, making it a candidate for developing new antibiotics .

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and type 2 diabetes mellitus, respectively. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity .

Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide. For instance, a study demonstrated its efficacy in inhibiting specific mycobacterial enzymes linked to tuberculosis, showcasing its potential in treating infectious diseases .

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that allow for precise control over the chemical structure. This includes the formation of the tetrahydroquinoline core followed by modifications to introduce the sulfonamide and methoxy groups.

Modification Potential
Due to its unique structural features, this compound can be further modified to enhance its biological activity or alter its pharmacokinetic properties. For instance, variations in substituents on the benzene rings can lead to compounds with improved solubility or bioavailability .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from Biopharmacule Speciality Chemicals’ catalog share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Potential Applications (Inferred)
N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine Quinoline core with pyrazole and dimethylaminoethyl substituents Kinase inhibition, antimicrobial agents
N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Trifluoromethylbenzyl and pyrazole-substituted quinoline Anticancer agents, receptor modulation
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide Bicyclic oxabicycloheptene core with benzamide Anti-inflammatory or antiviral agents
N-(2,3-dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide Fluorinated benzamide with dihydroxypropyloxy and iodine substituents Radiopharmaceuticals or thyroid-targeted drugs

Key Differences:

Core Structure: The target compound’s tetrahydroquinolinone core differs from the quinoline (aromatic) or bicyclic systems in analogs, likely affecting conformational flexibility and binding affinity. The sulfonamide group in the target molecule contrasts with the amine or benzamide groups in analogs, altering hydrogen-bonding and solubility profiles .

Substituent Effects :

  • The 5-ethyl-2-methoxybenzene substituent in the target compound may enhance lipophilicity compared to the trifluoromethyl or pyrazole groups in analogs, influencing membrane permeability.
  • Fluorine and iodine substituents in analogs suggest applications in metabolic stability or imaging, which are absent in the target molecule .

Biological Relevance :

  • While analogs with pyrazole or trifluoromethyl groups are associated with kinase inhibition or anticancer activity, the target compound’s sulfonamide group is more typical of carbonic anhydrase or cyclooxygenase inhibitors.

Limitations of Available Evidence

  • Structural Data: No crystallographic data (e.g., bond angles, torsion parameters) for the target compound are provided in the evidence. SHELX-based refinements could resolve this gap .
  • Pharmacological Data : Absence of binding assays, IC₅₀ values, or toxicity profiles limits functional comparisons.
  • Source Diversity : Reliance on a single product catalog restricts the scope; additional peer-reviewed studies are needed for validation.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex molecular structure that contributes to its biological activity. Below are key characteristics:

Property Value
Molecular Formula C24H26N2O3S
Molecular Weight 422.54 g/mol
LogP 4.7155
Polar Surface Area 38.902 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The compound's structure includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Demonstrated significant cytotoxicity with a GI50 value under 10 µM.
  • MDA-MB-468 (triple-negative breast cancer) : Showed enhanced selectivity with GI50 values as low as 6.57 µM for certain analogs .

The proposed mechanism of action involves:

  • Intercalation with DNA : The quinoline core may inhibit DNA replication and transcription.
  • Enzyme Inhibition : The sulfonamide group could interact with specific enzymes or receptors, modulating their activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl and sulfonamide groups significantly affect the biological activity:

  • Substituents on the benzyl group enhance potency against cancer cell lines.
  • The presence of electron-withdrawing groups in the aromatic rings increases cytotoxicity .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the compound to evaluate their anticancer activities. Among them, a derivative with a trifluoromethyl group exhibited remarkable selectivity against MDA-MB-468 cells with an IC50 of 2.94 µM .

Study 2: Comparative Analysis

Another comparative analysis assessed the activity of this compound against standard chemotherapeutics. The results indicated that it not only matched but sometimes exceeded the efficacy of established drugs in terms of cytotoxicity against selected cancer lines .

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